4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid
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Overview
Description
4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a cyanoanilino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid typically involves the reaction of 4-cyanoaniline with pyrimidine-5-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the pyrimidine carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoanilino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyanilino)pyrimidine-5-carboxylic acid: Similar structure but with a methoxy group instead of a cyano group.
4-(4-Chloroanilino)pyrimidine-5-carboxylic acid: Similar structure but with a chloro group instead of a cyano group.
4-(4-Nitroanilino)pyrimidine-5-carboxylic acid: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. The cyano group can participate in various chemical reactions, such as nucleophilic addition and cycloaddition, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
4-(4-cyanoanilino)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c13-5-8-1-3-9(4-2-8)16-11-10(12(17)18)6-14-7-15-11/h1-4,6-7H,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSUFTAUZSRXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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